molecular formula C15H22O B1261308 4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde

4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde

Cat. No. B1261308
M. Wt: 218.33 g/mol
InChI Key: HPLBAXHYNYHWIT-UHFFFAOYSA-N
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Patent
US07368613B2

Procedure details

6-(2,2,3-Trimethyl-cyclopent-3-enyl)-1-oxa-spiro[2.5]oct-5-ene (XIV, 2.72 g, 12.5 mmol,), dissolved in toluene (5 ml), are added dropwise to a solution of BF3.OEt2 (1.7 ml) in toluene (20 ml). After 2 hours, the reaction solution is poured onto ice (10 ml), then the phases are separated and the organic phase is washed once with saturated NaCl solution. The organic phase is then dried over Na2SO4, filtered off and concentrated in a rotary evaporator. 2.07 g of crude product having a purity of 83% are obtained, which is used in the next step without being purified further.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[C:8]1[CH2:15][CH2:14][C:11]2([O:13][CH2:12]2)[CH2:10][CH:9]=1.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:16])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[C:8]1[CH2:15][CH2:14][CH:11]([CH:12]=[O:13])[CH2:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
CC1(C(CC=C1C)C1=CCC2(CO2)CC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction solution is poured onto ice (10 ml)
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed once with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(C(CC=C1C)C1=CCC(CC1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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